

In-Depth Technical Guide to 4-Benzothiazolol

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Compound of Interest

Compound Name: 4-Benzothiazolol

Cat. No.: B1199898

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Abstract

This technical guide provides a comprehensive overview of **4-Benzothiazolol** (CAS Number: 7405-23-4; IUPAC Name: 1,3-benzothiazol-4-ol), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates essential data on its physicochemical properties, spectroscopic profile, and analytical methodologies. Furthermore, it delves into the biological significance of the benzothiazole scaffold, outlining established experimental workflows for its synthesis and biological evaluation, and presents a putative signaling pathway relevant to its therapeutic potential.

Chemical Identity and Physicochemical Properties

4-Benzothiazolol is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of **4-Benzothiazolol**

Property	Value	Source
CAS Number	7405-23-4	--INVALID-LINK--[1]
IUPAC Name	1,3-benzothiazol-4-ol	--INVALID-LINK--[1]
Molecular Formula	C ₇ H ₅ NOS	--INVALID-LINK--[1]
Molecular Weight	151.19 g/mol	--INVALID-LINK--[1]
Appearance	Off-white to pale yellow solid	General knowledge
Melting Point	Not available	General knowledge
Boiling Point	Not available	
Solubility	Slightly soluble in water	
pKa	Not available	General knowledge
LogP	1.6 (Predicted)	

Spectroscopic Data

The structural elucidation of **4-Benzothiazolol** is supported by various spectroscopic techniques. Representative data for the benzothiazole core and its derivatives are presented below.

Table 2: Spectroscopic Data for Benzothiazole Derivatives

Technique	Key Features
^1H NMR	Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton of the hydroxyl group will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
^{13}C NMR	Aromatic carbons resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield.
FT-IR (cm^{-1})	Broad O-H stretch (\sim 3200-3600), aromatic C-H stretch (\sim 3000-3100), C=N stretch (\sim 1640), and C-S stretch.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would involve cleavage of the thiazole ring and loss of small molecules like CO or HCN.

Synthesis and Experimental Protocols

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various electrophiles. A general experimental workflow for the synthesis of a 2-substituted benzothiazole is outlined below.

General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes.

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol:

- **Reaction Setup:** To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding aldehyde (1.0-1.2 eq).

- **Catalysis:** A catalytic amount of an acid or base may be added to facilitate the condensation.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted benzothiazole.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of benzothiazole derivatives.

HPLC Method for Benzothiazole Derivatives

A general reverse-phase HPLC method can be employed for the separation and analysis of **4-Benzothiazolol**.

Table 3: Typical HPLC Parameters for Benzothiazole Analysis

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate	1.0 mL/min
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 µL

Experimental Protocol:

- **Standard Preparation:** Prepare a stock solution of **4-Benzothiazolol** in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

- **Sample Preparation:** Dissolve the sample containing **4-Benzothiazolol** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Run:** Inject the standards and samples onto the HPLC system.
- **Data Analysis:** Quantify the amount of **4-Benzothiazolol** in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific mechanism of action for **4-Benzothiazolol** is not extensively characterized, the benzothiazole scaffold is known to interact with various biological targets.

Putative Signaling Pathway Inhibition

Based on the known activities of benzothiazole-containing compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by **4-Benzothiazolol**.

Experimental Workflow for Biological Evaluation

A typical workflow to assess the biological activity of **4-Benzothiazolol**, for instance, its potential anticancer effects, is depicted below.

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of **4-Benzothiazolol**.

Experimental Protocol (MTT Assay):

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **4-Benzothiazolol** for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

- **MTT Addition:** After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

4-Benzothiazolol should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Benzothiazolol is a versatile heterocyclic compound with a promising pharmacological profile. This technical guide has provided a summary of its key chemical, physical, and biological properties, along with standardized protocols for its synthesis and analysis. Further research into the specific molecular targets and mechanisms of action of **4-Benzothiazolol** is warranted to fully elucidate its therapeutic potential in drug discovery and development.

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References

- 1. 4-Hydroxybenzothiazole | C₇H₅NOS | CID 81901 - PubChem [pubchem.ncbi.nlm.nih.gov]

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